6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of a suitable hydrazine derivative with a β-dicarbonyl compound to form the pyrazole ring. This intermediate is then reacted with a formimidate derivative to construct the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its kinase inhibitory properties.
Uniqueness
6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug design .
Properties
Molecular Formula |
C7H7ClN4 |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-2,3-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-3-9-7(8)10-6(5)11-12(4)2/h3H,1-2H3 |
InChI Key |
JNXRAHIMRBVMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=NN1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.